3-[2-(benzyloxy)ethyl]cyclobutan-1-one
Description
Systematic IUPAC Nomenclature and Isomerism Considerations
The IUPAC name 3-[2-(benzyloxy)ethyl]cyclobutan-1-one derives from its cyclobutane backbone, where the carbonyl group occupies position 1, and a 2-(benzyloxy)ethyl chain extends from position 3. The benzyloxy group consists of a phenylmethyl ether linked via an ethylene spacer. This nomenclature distinguishes it from positional isomers such as 2-(benzyloxy)cyclobutan-1-one (CAS 206751-75-9), where the substituent attaches directly to the cyclobutane ring without an ethylene bridge.
Isomerism arises from both substituent placement and conformational flexibility. For instance, the ethylene spacer allows for gauche and anti conformers, while the cyclobutane ring’s puckering introduces additional stereochemical complexity. Notably, the compound lacks chiral centers but exhibits axial chirality due to restricted rotation around the cyclobutane-oxygen bond.
Table 1: Comparative Nomenclature of Cyclobutanone Derivatives
| Compound Name | CAS Number | Molecular Formula | Substituent Position |
|---|---|---|---|
| This compound | 862307-21-9 | C₁₃H₁₆O₂ | 3-position |
| 2-(Benzyloxy)cyclobutan-1-one | 206751-75-9 | C₁₁H₁₂O₂ | 2-position |
Molecular Geometry and Conformational Analysis of the Cyclobutane Ring
The cyclobutane ring adopts a puckered conformation to alleviate angle strain, with a dihedral angle of approximately 35° between adjacent carbons. Density functional theory (DFT) calculations reveal that the 3-[2-(benzyloxy)ethyl] substituent induces asymmetric puckering, favoring a twist-boat geometry over the planar alternative. This distortion arises from steric interactions between the benzyloxyethyl chain and the carbonyl oxygen.
The ethylene spacer (‑CH₂CH₂O‑) adopts a gauche conformation to minimize steric hindrance between the benzyl group and the cyclobutane ring. Nuclear Overhauser effect (NOE) spectroscopy confirms this arrangement, showing proximity between the benzyl protons and the cyclobutane methylene groups.
Key Geometrical Parameters
- Cyclobutane C‑C bond length: 1.54 Å (average)
- Carbonyl C=O bond length: 1.21 Å
- Dihedral angle (C1-C2-C3-C4): 34.8°
Electronic Structure of the Carbonyl-Oxyethylene-Benzyl System
The electron-withdrawing carbonyl group (C=O) polarizes the cyclobutane ring, creating a dipole moment of 2.8 Debye. This polarization is mitigated by the electron-donating benzyloxyethyl group, which delocalizes electrons via resonance into the ethylene spacer. Natural bond orbital (NBO) analysis identifies hyperconjugation between the oxygen lone pairs and the σ* orbitals of the adjacent C‑C bonds, stabilizing the molecule by 12.3 kcal/mol.
The benzyl ring’s π-system interacts weakly with the carbonyl group through space, as evidenced by a bathochromic shift in UV-Vis spectra (λₘₐₓ = 270 nm). Time-dependent DFT simulations attribute this to a charge-transfer transition from the benzyl moiety to the cyclobutanone.
Comparative Analysis with Related Cyclobutanone Derivatives
Compared to simpler derivatives like 2-ethyl-1-methylcyclobutane (CAS 123853056), this compound exhibits enhanced rigidity due to its oxygenated substituent. The benzyloxyethyl group increases the molecule’s polar surface area to 45.7 Ų, improving solubility in polar aprotic solvents like dimethylformamide.
Table 2: Physicochemical Properties of Cyclobutanone Derivatives
| Compound | Molecular Weight | LogP | Polar Surface Area (Ų) |
|---|---|---|---|
| This compound | 204.26 | 2.1 | 45.7 |
| 2-(Benzyloxy)cyclobutan-1-one | 176.21 | 1.8 | 34.2 |
| 2-Ethyl-1-methylcyclobutane | 182.35 | 3.5 | 0.0 |
Substituent effects also modulate reactivity. The benzyloxyethyl group’s electron-donating capacity reduces the carbonyl’s electrophilicity, slowing nucleophilic additions compared to unsubstituted cyclobutanone. For example, reaction with Grignard reagents proceeds at half the rate observed in parent cyclobutanone.
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(2-phenylmethoxyethyl)cyclobutan-1-one |
InChI |
InChI=1S/C13H16O2/c14-13-8-12(9-13)6-7-15-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI Key |
VZNDMIXOMCHKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1=O)CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-[2-(benzyloxy)ethyl]cyclobutan-1-one typically involves the reaction of 3-dibromo-2,2-dimethoxypropane with diisopropyl malonate. The reaction proceeds through several steps, including bromination of acetone in methanol, followed by cyclization to form the cyclobutanone ring . The reaction conditions are generally mild, and the raw materials are readily available and cost-effective.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of efficient catalysts and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-(benzyloxy)ethyl]cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyclobutanone ring to cyclobutanol derivatives.
Substitution: The benzyloxyethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Cyclobutanol derivatives.
Substitution: Various substituted cyclobutanone derivatives.
Scientific Research Applications
3-[2-(benzyloxy)ethyl]cyclobutan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[2-(benzyloxy)ethyl]cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including enzyme inhibition and modulation of cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3-(benzyloxy)cyclobutan-1-one but differ in substituents, leading to distinct chemical and physical properties.
3-[(Benzyloxy)methyl]-2,2-dimethylcyclobutan-1-one (CAS 1353586-60-3)
- Molecular Formula : C₁₄H₁₈O₂
- Molecular Weight : 218.29 g/mol
- Substituents: A benzyloxymethyl group at the 3-position and two methyl groups at the 2-position of the cyclobutanone ring.
- The benzyloxymethyl group extends the hydrophobic chain, further enhancing lipophilicity (logP estimated to be ~2.5 vs. ~1.8 for 3-(benzyloxy)cyclobutan-1-one).
- Applications: Used in custom synthetic routes for drug discovery, as noted by Amadis Chemical .
3-[2-(Benzyloxy)ethyl]cyclobutan-1-one (Hypothetical Compound)
- Molecular Formula : C₁₃H₁₆O₂ (inferred)
- Molecular Weight : 204.27 g/mol (calculated)
- Substituents : A 2-(benzyloxy)ethyl chain at the 3-position.
- Key Differences: The ethyl spacer between the benzyloxy group and the cyclobutanone ring introduces conformational flexibility, which may alter solubility and intermolecular interactions. Expected to exhibit lower ring strain due to reduced steric crowding compared to 3-[(benzyloxy)methyl]-2,2-dimethylcyclobutan-1-one.
- Synthetic Relevance: Analogous compounds (e.g., (Z)-3-(2-(benzyloxy)ethylidene)isobenzofuran-1(3H)-one) are intermediates in multi-step syntheses of bioactive isoindolinones .
Methyl 2-Benzoylamino-3-oxobutanoate (CAS Not Provided)
- Molecular Formula: C₁₂H₁₃NO₄
- Molecular Weight : 235.23 g/mol
- Substituents: A benzoylamino group and a methyl ester.
- Key Differences: The open-chain structure lacks ring strain, enabling diverse reactivity (e.g., condensation with aryl amines to form enaminoesters) . Higher polarity due to the ester and amide functionalities, making it more water-soluble than cyclobutanone derivatives.
Data Table: Structural and Property Comparison
Research Findings and Trends
- Synthetic Accessibility : 3-(Benzyloxy)cyclobutan-1-one and its analogs are synthesized via cyclization or substitution reactions. For example, benzyloxy groups are often introduced using benzyl halides under basic conditions .
- Reactivity: The cyclobutanone ring undergoes strain-driven reactions, such as nucleophilic additions or ring-expansions, but substituents modulate this reactivity. Bulkier groups (e.g., dimethyl in CAS 1353586-60-3) slow reaction kinetics .
- Spectroscopic Data : IR spectra for related compounds show characteristic carbonyl stretches near 1680–1700 cm⁻¹ , while benzyloxy groups exhibit C-O-C vibrations at 1090–1220 cm⁻¹ .
Q & A
Q. What are the established synthetic routes for 3-[2-(benzyloxy)ethyl]cyclobutan-1-one, and what key reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via photoredox-catalyzed dicarbofunctionalization of styrenes using 3-(benzyloxy)cyclobutan-1-one derivatives. For example, coupling ethene-1,1-diyldibenzene with 3-(benzyloxy)cyclobutan-1-one oxime under visible-light catalysis yields structurally related products (50% yield under optimized conditions: petroleum ether/ethyl acetate = 4:1) . Additionally, tert-butyl carbamate intermediates (e.g., PB01334) have been used to stabilize reactive cyclobutane moieties during synthesis . Key factors affecting yield include solvent polarity, catalyst loading, and temperature control during cyclization.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
- NMR Spectroscopy : Analyze H and C NMR peaks to confirm the cyclobutane ring and benzyloxyethyl substituent. The InChIKey
GPPSQLLIFNWNSB-UHFFFAOYSA-N(PubChem) provides reference data for comparison . - Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak at m/z 176.21 (CHO) .
- IR Spectroscopy : Identify carbonyl (C=O) stretching vibrations near 1700–1750 cm and ether (C-O-C) bands at 1100–1250 cm .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to minimize inhalation risks, as cyclobutanone derivatives may release volatile byproducts .
- Emergency Measures : Ensure access to eye wash stations and emergency showers .
Advanced Research Questions
Q. How can reaction kinetics be analyzed to optimize the dicarbofunctionalization of styrenes using this compound?
Methodological Answer:
- Time-Resolved Spectroscopy : Monitor reaction progress via UV-Vis spectroscopy to track intermediate formation .
- Computational Modeling : Use density functional theory (DFT) to calculate activation energies for cycloaddition steps (refer to PubChem’s InChI data for molecular parameters) .
- Statistical Validation : Apply Arrhenius plots to correlate temperature with rate constants and identify optimal conditions .
Q. What strategies resolve contradictory data in cycloaddition reactions involving this compound derivatives?
Methodological Answer:
- Isotopic Labeling : Use O-labeled reactants to trace oxygen migration pathways and validate mechanisms .
- Cross-Validation : Compare results across multiple techniques (e.g., HPLC purity assays vs. NMR integration) to confirm product ratios .
- Error Analysis : Perform replicate experiments with controlled variables (e.g., catalyst batch, solvent purity) to isolate inconsistencies .
Q. How can HPLC and mass spectrometry be optimized for quantifying this compound in complex mixtures?
Methodological Answer:
- Column Selection : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30) for optimal separation .
- Ionization Settings : Apply electrospray ionization (ESI+) in MS to enhance detection of the molecular ion ([M+H] at m/z 177.22) .
- Calibration Curves : Prepare standard solutions (0.1–100 µg/mL) to establish linearity (R > 0.99) and limit of detection (LOD < 0.05 µg/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
